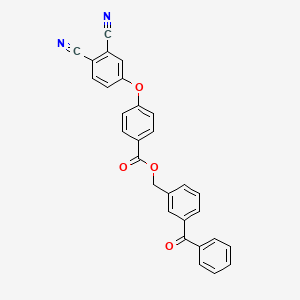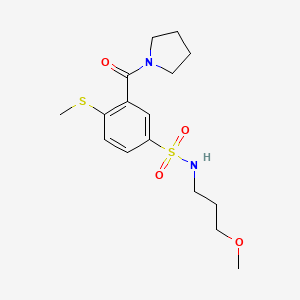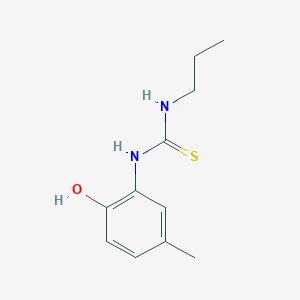
3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate
描述
3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDPB, and it is a derivative of 4-(3,4-dicyanophenoxy)benzoic acid. In
作用机制
The mechanism of action of 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is not fully understood. However, studies have shown that it works by modulating various signaling pathways in the body. For example, it can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival. It can also inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. Some of these effects include:
1. Increased energy metabolism: BDPB can activate the AMPK pathway, which leads to increased energy metabolism and improved glucose uptake.
2. Reduced oxidative stress: BDPB has antioxidant properties and can reduce oxidative stress in the body.
3. Anti-inflammatory effects: BDPB can inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate in lab experiments is its versatility. It can be used in various assays to study different signaling pathways and cellular processes. However, one of the limitations of using BDPB is its solubility. It is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand how BDPB works at the molecular level.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of BDPB in humans.
3. Development of new derivatives: Researchers can explore the synthesis of new derivatives of BDPB with improved solubility and bioavailability.
4. Studies on its potential applications in other fields: Researchers can explore the potential applications of BDPB in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific fields. Its versatility and potential applications make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in humans.
科学研究应用
3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate has been extensively studied for its potential applications in various scientific fields. Some of the areas where this compound has shown promising results include:
1. Cancer research: Studies have shown that BDPB has anti-tumor activity and can inhibit the growth of cancer cells. It works by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
2. Neuroprotection: BDPB has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It works by reducing oxidative stress and inflammation in the brain.
3. Anti-inflammatory effects: BDPB has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It works by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
(3-benzoylphenyl)methyl 4-(3,4-dicyanophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O4/c30-17-24-11-14-27(16-25(24)18-31)35-26-12-9-22(10-13-26)29(33)34-19-20-5-4-8-23(15-20)28(32)21-6-2-1-3-7-21/h1-16H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFCAWSNPMYTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)
![4-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4654290.png)
![3-(4-tert-butylphenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4654293.png)


![5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654319.png)
![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4654324.png)
![ethyl 4-methyl-2-[{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}(propyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4654327.png)
![N-[5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4654331.png)
![1-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4654339.png)
![2-(4-chlorophenyl)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4654347.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B4654354.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4654363.png)